molecular formula C24H22ClN3O4 B3893015 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide

Cat. No. B3893015
M. Wt: 451.9 g/mol
InChI Key: FTEPRPLNFWZYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its abbreviated name, TBNB, and is widely used in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of TBNB involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the development of inflammation and cancer. By inhibiting COX-2, TBNB reduces the production of prostaglandins, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
TBNB has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo studies. It has also been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

The advantages of using TBNB in lab experiments include its potent anti-inflammatory and anti-cancer activities, low toxicity, and good bioavailability. However, the limitations of using TBNB in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for the study of TBNB. These include the development of new drugs based on TBNB, the investigation of its potential applications in other fields such as agriculture and material science, and the study of its mechanism of action at the molecular level. Further studies are also needed to evaluate the safety and efficacy of TBNB in clinical trials.

Scientific Research Applications

TBNB has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4/c1-24(2,3)16-6-4-15(5-7-16)22(29)26-17-8-10-18(11-9-17)27-23(30)20-14-19(28(31)32)12-13-21(20)25/h4-14H,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPRPLNFWZYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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